molecular formula C22H28N2O5 B2498226 2-Methyl-6-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380067-38-7

2-Methyl-6-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2498226
CAS No.: 2380067-38-7
M. Wt: 400.475
InChI Key: FWKQFYQAEDIDNF-UHFFFAOYSA-N
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Description

2-Methyl-6-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring bearing a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-6-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]methoxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The compound may also interact with other proteins and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]methoxy}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-15-7-5-9-20(23-15)29-14-16-8-6-10-24(13-16)22(25)17-11-18(26-2)21(28-4)19(12-17)27-3/h5,7,9,11-12,16H,6,8,10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQFYQAEDIDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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